1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde
Description
1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a formyl group (-CHO) at the 1-position and a 3-hydroxybutan-2-yl substituent. This compound combines a rigid cyclopentane ring with a hydroxylated alkyl chain, imparting both hydrophobic and hydrophilic properties.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(3-hydroxybutan-2-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-8(9(2)12)10(7-11)5-3-4-6-10/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
YOFZLVJXZBPORY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)C1(CCCC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde typically involves the following steps:
Formation of the Hydroxybutyl Group: This can be achieved through the reaction of a suitable butanone derivative with a reducing agent such as sodium borohydride (NaBH4) to introduce the hydroxy group.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized via cyclization reactions involving appropriate precursors.
Aldehyde Introduction: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield maximization. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Alkyl halides, acid chlorides.
Major Products:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding primary alcohol.
Substitution: Ethers or esters depending on the reagents used.
Scientific Research Applications
1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Key Structural Properties of Selected Cyclopentane Carbaldehydes
Key Observations :
- The 3-hydroxycyclopentane analog (C₆H₁₀O₂) places the hydroxyl group directly on the cyclopentane ring, creating a sterically hindered tertiary alcohol, which may reduce solubility compared to the target compound’s flexible hydroxybutyl chain .
Physicochemical and Spectroscopic Properties
Table 2: Experimental Data for Selected Compounds
Analysis :
- The naphthalen-2-yl derivative exhibits a sharp melting point (75–77°C) and distinct IR bands for the aldehyde group, consistent with conjugation effects . Similar aldehyde C-H stretches (~2700 cm⁻¹) and C=O stretches (~1700 cm⁻¹) are expected for the target compound, though the hydroxybutyl group may introduce additional O-H stretching (~3300 cm⁻¹).
- The absence of reported data for the target compound highlights a gap in the literature, suggesting a need for experimental characterization.
Stereochemical and Crystallographic Considerations
- The (1S,3S)-3-methyl derivative exemplifies the importance of stereochemistry in cyclopentane systems, where substituent orientation affects molecular packing and intermolecular interactions .
- Crystallographic software like SHELXL and Mercury CSD () could model the target compound’s crystal structure, predicting hydrogen-bonding patterns between the hydroxybutyl and aldehyde groups.
Biological Activity
1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its effects on various cellular systems and mechanisms of action, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular structure of 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 168.24 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, particularly in relation to its potential therapeutic applications. Key areas of investigation include:
- Anticancer Activity
- Antioxidant Properties
- Neuroprotective Effects
Anticancer Activity
Research indicates that 1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including HeLa (cervical cancer), RD (rhabdomyosarcoma), and BxPC-3 (pancreatic adenocarcinoma).
Case Study: Anticancer Efficacy
In vitro studies demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The IC values for different cell lines were recorded as follows:
| Cell Line | IC (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 15.0 | 2.5 |
| RD | 10.0 | 3.0 |
| BxPC-3 | 5.0 | 4.0 |
The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting its potential as a therapeutic agent.
Antioxidant Properties
1-(3-Hydroxybutan-2-yl)cyclopentane-1-carbaldehyde has also been investigated for its antioxidant capabilities. The compound was shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.
Experimental Findings
In assays measuring the ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS), the compound exhibited significant antioxidant activity compared to standard antioxidants such as Vitamin C and E.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The neuroprotective effects are hypothesized to arise from the modulation of signaling pathways involved in neuronal survival and apoptosis. Specifically, it may influence the expression of neurotrophic factors and reduce inflammatory responses in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
